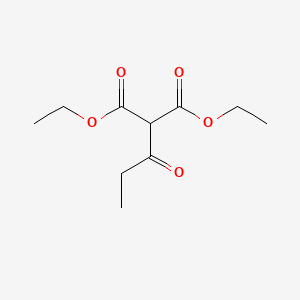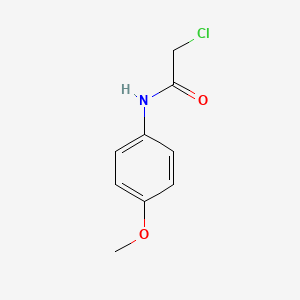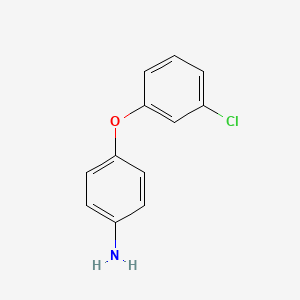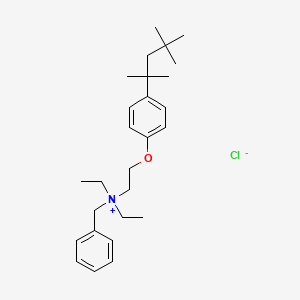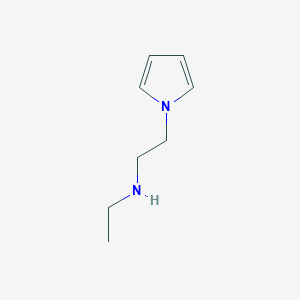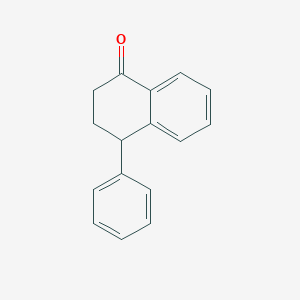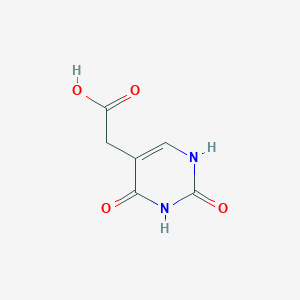
Chlorocyclopentane
Overview
Description
Chlorocyclopentane is a chemical compound used in the preparation of diastereomeric activation products .
Synthesis Analysis
The synthesis of cyclopentenes, which are related to chlorocyclopentane, involves the reaction of organocerium reagents with cycloalkanones .
Molecular Structure Analysis
Chlorocyclopentane has a molecular formula of C5H9Cl. Its average mass is 104.578 Da and its monoisotopic mass is 104.039276 Da .
Chemical Reactions Analysis
The thermal dehydrochlorination reactions of chlorocyclopentane result in cyclopentene and HCl . Another study discusses the nucleophilic substitution reaction with two reactive centers .
Physical And Chemical Properties Analysis
Chlorocyclopentane has a density of 1.0±0.1 g/cm3, a boiling point of 114.0±0.0 °C at 760 mmHg, and a vapor pressure of 24.0±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 33.8±3.0 kJ/mol .
Scientific Research Applications
Organic Synthesis
Chlorocyclopentane is a valuable intermediate in organic synthesis. Its reactivity allows for the formation of cyclopentane rings, which are a common structural motif in many organic molecules. It can undergo nucleophilic substitution reactions to introduce various functional groups, aiding in the synthesis of complex organic compounds .
Pharmaceutical Applications
In the pharmaceutical industry, Chlorocyclopentane serves as a starting material for the synthesis of various drugs. Its derivatives are used in the creation of therapeutic agents, including analgesics, anticonvulsants, and anti-inflammatory medications. The compound’s versatility in chemical reactions makes it an essential building block in drug design and development .
Agrochemical Production
Chlorocyclopentane is used in the production of agrochemicals such as pesticides and herbicides. Its chemical properties allow for the synthesis of compounds that can protect crops from pests and diseases, contributing to improved agricultural yields and food security .
Dyestuff Intermediates
The compound is also employed in the manufacture of dyestuffs, where it is used to create colorants for textiles, inks, and plastics. Chlorocyclopentane’s ability to react with various reagents enables the production of a wide range of dyes with different properties and applications .
Material Science
In material science, Chlorocyclopentane can be used to synthesize polymers and resins. Its incorporation into polymer chains can impart desired characteristics such as flexibility, resistance to chemicals, and thermal stability, making it useful in the development of new materials .
Analytical Chemistry
Chlorocyclopentane can act as a standard or reference compound in analytical chemistry. Its well-defined physical and chemical properties make it suitable for use in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
chlorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTCXABJQNJPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061306 | |
| Record name | Cyclopentane, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930-28-9 | |
| Record name | Chlorocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorocyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO3F41CL9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Chlorocyclopentane?
A1: Chlorocyclopentane has the molecular formula C5H9Cl and a molecular weight of 104.59 g/mol.
Q2: What spectroscopic data is available for Chlorocyclopentane?
A2: Several spectroscopic techniques have been used to characterize Chlorocyclopentane. Infrared (IR) spectroscopy has been used to study its conformational analysis and vibrational modes. [, ] Microwave spectroscopy has also been employed to determine its rotational constants, structure, and quadrupole coupling constants. [, ] Nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze the structure of related compounds, like the 1-methylcyclopentyl cation. []
Q3: What are the stable conformations of Chlorocyclopentane?
A3: Chlorocyclopentane exists as a mixture of two conformers: axial and equatorial. The equatorial conformer is more stable in both the liquid and crystal I phase. [] Gas-phase electron diffraction studies further confirmed the presence of pseudorotation in Chlorocyclopentane, indicating flexibility in its ring structure. []
Q4: How does temperature affect the conformational equilibrium of Chlorocyclopentane?
A4: IR spectra recorded at various temperatures revealed that crystal II contains a significantly smaller proportion of the equatorial conformer compared to the liquid and crystal I phases, suggesting a shift in conformational equilibrium with temperature changes. []
Q5: What is the residual entropy of Chlorocyclopentane at absolute zero?
A5: The mixing of conformers does not contribute significantly to residual entropy at absolute zero. This is because spectral analysis indicates that crystal II, the phase present at such low temperatures, predominantly consists of a single conformer. []
Q6: How does Chlorocyclopentane react in free radical substitution reactions?
A6: Studies on gas-phase chlorination of Chlorocyclopentane revealed that the trans to cis product ratio for 1,2-dichlorocyclopentane is significantly higher than that for 1-methyl-2-chlorocyclopentane. This suggests an interaction between the chlorine substituent's 3pz orbital and the half-filled π-orbital of the 2-chlorocyclopentyl radical intermediate. []
Q7: What is the role of Chlorocyclopentane in the synthesis of dicyclopentyl dimethoxy silane?
A7: Chlorocyclopentane serves as a starting material in the synthesis of dicyclopentyl dimethoxy silane via a Grignard reaction. It reacts with magnesium to form a Grignard reagent, which subsequently reacts with tetramethyl orthosilicate to yield the desired product. []
Q8: Can Chlorocyclopentane be used as a promoter in polymerization reactions?
A8: Research has shown that Chlorocyclopentane can act as a promoter in polyethylene polymerization using a MgCl2 (ethoxide type)/TiCl4/AlEt3/H2 catalyst system. Its addition can significantly enhance productivity and influence the properties of the resulting polyethylene, such as melt flow index, particle size distribution, and crystallinity. []
Q9: How does Chlorocyclopentane participate in C-H activation reactions?
A9: Studies employing a rhodiumtrispyrazolylborate complex demonstrate that Chlorocyclopentane undergoes selective C-H bond cleavage when reacted with the photochemically generated [Tp'Rh(CNR)] fragment. The reaction predominantly yields terminal C-H activation products, with some evidence of alpha-chloro C-H activation. []
Q10: What are the key thermodynamic properties of Chlorocyclopentane?
A10: Calorimetric measurements have provided valuable thermodynamic data for Chlorocyclopentane, including heat capacity in crystalline and liquid phases, enthalpy of fusion, enthalpy of vaporization, and standard molar entropy. These values are crucial for understanding its behavior in various chemical processes. []
Q11: How does the presence of Chlorocyclopentane affect the formation of methane hydrates?
A11: Studies on mixed hydrate formation show that Chlorocyclopentane, being water-insoluble, acts as a promoter for methane hydrate formation. Compared to pure methane hydrate, the mixed hydrate forms more readily. This property is valuable in applications such as natural gas storage and transportation. []
Q12: Have computational methods been used to study Chlorocyclopentane?
A12: Yes, computational chemistry has played a role in understanding the properties and reactivity of Chlorocyclopentane and its derivatives. For instance, molecular orbital calculations have been used to predict the delocalization energy of the carbocation formed during the solvolysis of 7-chlorobicyclo[2.2.1]heptadiene, a compound structurally related to Chlorocyclopentane. [] Additionally, ab initio calculations and RRKM/Master Equation modeling have been employed to investigate the kinetics and mechanisms of dehydrochlorination reactions of chloroalkanes, including Chlorocyclopentane. These computational approaches provide valuable insights into reaction pathways, transition state structures, and rate constants. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



